molecular formula C11H9ClN2OS B1349667 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one CAS No. 91063-29-5

3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one

Cat. No. B1349667
CAS RN: 91063-29-5
M. Wt: 252.72 g/mol
InChI Key: PEBBWSPQZDQLDA-UHFFFAOYSA-N
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Description

3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one is a chemical compound with the molecular formula C11H9ClN2OS and a molecular weight of 252.72 . It is used for proteomics research .


Synthesis Analysis

The synthesis of quinazolinones like 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one typically involves the amidation of 2-aminobenzoic acid derivatives, followed by cyclization . For example, anthranilic acid derivatives can be coupled with the appropriate acid chloride to generate substituted anthranilates, which then undergo cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones . Treatment of the benzoxazinones with ammonia solution then affords the quinazolinone derivatives .


Molecular Structure Analysis

The molecular structure of 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one consists of a quinazolinone core, with an allyl group at the 3-position, a chlorine atom at the 7-position, and a mercapto group at the 2-position .


Chemical Reactions Analysis

Quinazolinone derivatives like 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one can undergo a variety of chemical reactions . These include reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction with metal ions, Mannich reaction, and cycloaddition reaction .


Physical And Chemical Properties Analysis

3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one has a molecular weight of 252.72 . It is used for proteomics research . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Biological Activities and Medicinal Chemistry

Quinazoline derivatives, including 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one, are recognized for their significant biological activities and applications in medicinal chemistry. These compounds are key constituents in a variety of naturally occurring alkaloids and have been the focus of extensive research due to their therapeutic potentials. The stability of the quinazolinone nucleus has inspired researchers to introduce bioactive moieties to create new potential medicinal agents, showing effectiveness against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The challenge of solubility remains a significant hurdle in the development of these compounds as lead drugs to combat antibiotic resistance (Tiwary et al., 2016).

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer properties. These compounds have been found to inhibit various therapeutic protein targets beyond EGFR, showing promise in the development of new anticancer drugs. The research highlights the diversity of quinazoline compounds in targeting different proteins, suggesting the ongoing development of quinazoline-based anticancer drugs as a promising field (Ravez et al., 2015).

Optoelectronic Materials

Research on quinazoline derivatives extends beyond biological applications into the field of optoelectronic materials. Quinazoline and pyrimidine derivatives have been investigated for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These compounds have shown potential in the creation of novel optoelectronic materials, with properties such as electroluminescence and phosphorescence being of particular interest for organic light-emitting diodes and other photonic applications (Lipunova et al., 2018).

Synthetic Chemistry and Hybrid Molecules

The synthesis of quinazoline derivatives and their integration into hybrid molecules with other pharmacophores has been a recent focus, aiming at achieving synergistic or novel effects. These hybrid compounds exhibit a range of biological activities, including anticancer, anti-Alzheimer, antiviral, and antimicrobial effects. The synthesis methodologies for these compounds have been explored, emphasizing the importance of molecular hybridization in drug discovery (Mass et al., 2020).

properties

IUPAC Name

7-chloro-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS/c1-2-5-14-10(15)8-4-3-7(12)6-9(8)13-11(14)16/h2-4,6H,1,5H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBBWSPQZDQLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368641
Record name 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one

CAS RN

91063-29-5
Record name 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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